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Compound of Interest

Compound Name:
Ethyl (cyclohexylamino)

(oxo)acetate

Cat. No.: B1352792 Get Quote

This guide provides a detailed comparative study of two N-substituted ethyl oxamate

derivatives: ethyl (cyclohexylamino)(oxo)acetate and ethyl (benzylamino)(oxo)acetate.

These compounds share a common ethyl oxamate core but differ in their amine substituent—a

saturated aliphatic ring versus an aromatic benzyl group. This structural difference is expected

to influence their physicochemical properties, reactivity, and potential biological activities. This

document is intended for researchers, scientists, and professionals in drug development,

offering a side-by-side comparison based on available chemical data and established

experimental protocols.

Physicochemical and Structural Properties
The primary distinction between the two molecules lies in the N-substituent. Ethyl
(cyclohexylamino)(oxo)acetate incorporates a non-planar, saturated cyclohexyl ring, while

ethyl (benzylamino)(oxo)acetate features a planar, aromatic benzyl group. This variation

impacts molecular weight, polarity, and potential for steric hindrance and intermolecular

interactions (e.g., π-stacking for the benzyl derivative).

Data Presentation: Comparative Properties
A summary of the key quantitative data for the two compounds is presented below.
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Property
Ethyl (cyclohexylamino)
(oxo)acetate

Ethyl (benzylamino)
(oxo)acetate

CAS Number 39183-54-5[1][2] 7142-72-5[3][4][5][6]

Molecular Formula C₁₀H₁₇NO₃[1][2] C₁₁H₁₃NO₃[3][4][5]

Molecular Weight 199.25 g/mol [2] 207.23 g/mol [3][4][6]

IUPAC Name
ethyl 2-(cyclohexylamino)-2-

oxoacetate[1]

ethyl 2-(benzylamino)-2-

oxoacetate[3][5]

Synonyms Ethyl N-cyclohexyloxamate Ethyl N-benzyloxamate[3]

Synthesis and Experimental Protocols
The synthesis of these N-substituted ethyl oxamates typically involves the reaction of a primary

amine with an oxalic acid derivative, such as diethyl oxalate. The nucleophilic amine attacks

one of the ester carbonyl groups of diethyl oxalate, leading to the displacement of an ethoxy

group and the formation of the corresponding amide.

Diethyl Oxalate
(EtOOC-COOEt) +Primary Amine

(R-NH₂)

Ethyl (R-amino)(oxo)acetate
(Product)

Ethanol
(Byproduct)

Solvent
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Caption: General workflow for the synthesis of N-substituted ethyl oxamates.
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Experimental Protocol: General Synthesis
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add diethyl oxalate (1.0 equivalent) dissolved in a suitable solvent such as

absolute ethanol or tetrahydrofuran (THF).

Addition of Amine: Add the primary amine (cyclohexylamine or benzylamine, 1.0-1.1

equivalents) to the solution dropwise at room temperature.

Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-80°C) for

2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the

solvent under reduced pressure using a rotary evaporator.

Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate)

and wash sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine,

followed by a saturated sodium bicarbonate solution, and finally with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,

filter, and concentrate the filtrate under reduced pressure. The crude product can be further

purified by recrystallization from a suitable solvent system (e.g., ethanol/water or

hexanes/ethyl acetate) or by column chromatography on silica gel.

Comparative Spectroscopic Analysis
While specific experimental spectra for both compounds are not readily available in public

databases, their structures allow for the prediction of characteristic spectroscopic signatures.

The primary differences would arise from the signals corresponding to the cyclohexyl and

benzyl moieties.

Data Presentation: Predicted Spectroscopic Data
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Technique
Ethyl (cyclohexylamino)
(oxo)acetate (Predicted)

Ethyl (benzylamino)
(oxo)acetate (Predicted)

¹H NMR

Ethyl group: Triplet (~1.3 ppm,

3H), Quartet (~4.3 ppm, 2H).

Cyclohexyl group: Broad

multiplets (~1.0-2.0 ppm, 10H),

Multiplet (~3.7 ppm, 1H).

Amide NH: Broad singlet

(~7.5-8.5 ppm, 1H).

Ethyl group: Triplet (~1.3 ppm,

3H), Quartet (~4.3 ppm, 2H).

Benzyl group: Singlet (~4.5

ppm, 2H), Multiplet (~7.2-7.4

ppm, 5H, Ar-H). Amide NH:

Broad singlet (~8.0-9.0 ppm,

1H).

¹³C NMR

Ethyl group: ~14 ppm (CH₃),

~62 ppm (CH₂). Cyclohexyl

group: Multiple signals ~24-33

ppm, ~50 ppm (CH-N).

Carbonyls: ~160 ppm (C=O,

amide), ~165 ppm (C=O,

ester).

Ethyl group: ~14 ppm (CH₃),

~62 ppm (CH₂). Benzyl group:

~44 ppm (CH₂), Multiple

signals ~127-138 ppm (Ar-C).

Carbonyls: ~160 ppm (C=O,

amide), ~165 ppm (C=O,

ester).

IR (cm⁻¹)

N-H stretch: ~3300. C-H

stretch (aliphatic): ~2850-2950.

C=O stretch (amide I): ~1680.

C=O stretch (ester): ~1740.

N-H stretch: ~3300. C-H

stretch (aromatic/aliphatic):

~2900-3100. C=O stretch

(amide I): ~1680. C=O stretch

(ester): ~1740. C=C stretch

(aromatic): ~1450-1600.

Mass Spec (EI)

M⁺: m/z 199. Key Fragments:

Loss of ethoxy (-45),

cyclohexylamino (-98), and

other characteristic fragments.

M⁺: m/z 207. Key Fragments:

Tropylium ion (m/z 91, base

peak), loss of ethoxy (-45),

benzylamino (-106).

Experimental Protocol: Characterization
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a 300

or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-

d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[7]

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared

(FTIR) spectrometer, with the sample analyzed as a thin film on a NaCl plate or as a KBr
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pellet.[7]

Mass Spectrometry (MS): Mass spectra would be recorded on a mass spectrometer, typically

with an electrospray ionization (ESI) or electron impact (EI) source, to determine the

molecular weight and fragmentation pattern.[7]

Biological Activity
The scientific literature available through initial searches does not contain specific comparative

studies on the biological activities of ethyl (cyclohexylamino)(oxo)acetate and ethyl

(benzylamino)(oxo)acetate. In general, N-substituted oxamates have been explored for various

therapeutic applications, including as enzyme inhibitors. The difference between the aliphatic

cyclohexyl and the aromatic benzyl group could lead to different biological profiles. For

instance, the benzyl group could engage in hydrophobic or π-stacking interactions with

biological targets, a pathway unavailable to the cyclohexyl moiety. Further research is required

to elucidate and compare the specific biological effects of these two compounds.

Ethyl (cyclohexylamino)(oxo)acetate Ethyl (benzylamino)(oxo)acetate

Structure: Aliphatic Cyclohexyl Ring

Properties:
- Lower Molecular Weight (199.25)

- Saturated, Flexible Ring
- Potential for Hydrophobic Interactions

Key Structural Difference

Comparative Biological Activity
(Data currently unavailable)

Structure: Aromatic Benzyl Group

Properties:
- Higher Molecular Weight (207.23)

- Planar, Rigid Aromatic Ring
- Potential for π-Stacking

Click to download full resolution via product page

Caption: Logical diagram comparing the key structural features of the two compounds.
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Conclusion
Ethyl (cyclohexylamino)(oxo)acetate and ethyl (benzylamino)(oxo)acetate are structurally

related compounds that are readily synthesized from common starting materials. Their key

difference—an aliphatic cyclohexyl group versus an aromatic benzyl group—results in distinct

molecular weights and predictable variations in their spectroscopic signatures. While this guide

provides a framework for their synthesis and characterization, a significant gap exists in the

literature regarding their comparative biological activities. Future studies are warranted to

explore how these structural variations translate into different pharmacological profiles,

potentially uncovering novel applications for these molecules in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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